2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid
CAS No.: 1152718-85-8
Cat. No.: VC2910930
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152718-85-8 |
|---|---|
| Molecular Formula | C13H9N3O2 |
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 2-pyrazol-1-ylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H9N3O2/c17-13(18)10-8-12(16-7-3-6-14-16)15-11-5-2-1-4-9(10)11/h1-8H,(H,17,18) |
| Standard InChI Key | FKVCCXZRAYMRMV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)N3C=CC=N3)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)N3C=CC=N3)C(=O)O |
Introduction
Structure and Chemical Properties
2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is a heterocyclic organic compound that integrates a quinoline framework with a pyrazole ring. The compound features a quinoline core with a carboxylic acid group at position 4 and a pyrazole moiety directly attached at position 2.
Basic Properties
The basic physicochemical properties of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1152718-85-8 |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid |
| Appearance | Solid |
Structural Features
The structural features of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid include:
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A quinoline core (bicyclic heteroaromatic system)
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A carboxylic acid functional group at position 4 of the quinoline ring
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A pyrazole ring directly connected to position 2 of the quinoline via the N1 position of the pyrazole
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A planar molecular geometry that facilitates interaction with biological targets
The compound's structure combines the pharmacophoric elements of both quinoline and pyrazole rings, which are known to contribute to diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid and related derivatives. These methods can be broadly categorized into several main strategies.
Biological Activities
2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid and structurally related compounds exhibit diverse biological activities, making them valuable candidates for drug development.
Antimicrobial Properties
Quinoline-4-carboxylic acid derivatives, including those with pyrazole substituents, have demonstrated significant antimicrobial activity against various pathogens. Research indicates activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Compounds featuring the quinoline-4-carboxylic acid scaffold with heterocyclic substituents have shown promising anticancer properties. Their mechanisms of action include:
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DNA intercalation
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Topoisomerase inhibition
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Induction of apoptosis
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Cell cycle arrest through modulation of key signaling pathways
For instance, studies on similar compounds have demonstrated cytotoxic effects against cancer cell lines including Huh7 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines .
Anti-inflammatory Activity
Pyrazole-containing heterocyclic compounds have exhibited notable anti-inflammatory properties. Several pyrazole derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like indomethacin and diclofenac sodium in various inflammation models .
Antiviral Activity
Recent research has explored the antiviral potential of quinoline-4-carboxylic acid derivatives. Structurally related compounds have shown inhibitory effects against viral replication through various mechanisms, including interaction with host factors such as dihydroorotate dehydrogenase (DHODH) .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid and related compounds is crucial for optimizing their biological activities.
Effect of Substitution Patterns
The biological activity of quinoline-pyrazole hybrid compounds is significantly influenced by substitution patterns on both rings. Table 2 summarizes key structure-activity relationships observed in related compounds:
| Structural Modification | Effect on Biological Activity |
|---|---|
| Substitution at pyrazole N1 | Alkyl groups (methyl, ethyl) enhance antimicrobial activity |
| Position of pyrazole linkage (N1 vs. C3/C4/C5) | N1-linkage often provides optimal activity |
| Substitution at quinoline C6/C7 | Halogen substitution (especially fluorine) enhances potency |
| Carboxylic acid modification | Esterification may improve cellular uptake but requires hydrolysis for activity |
Comparison with Structural Analogs
Analysis of structural analogs provides valuable insights into the SAR of these compounds:
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2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: The introduction of a methyl group at the N1 position of pyrazole and connecting through C4 alters the electronic distribution, potentially affecting binding to biological targets .
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2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: The ethyl substitution at the N1 position of pyrazole increases hydrophobicity, potentially enhancing membrane permeability .
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2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid: The introduction of a methylene linker between the pyrazole and quinoline rings provides conformational flexibility, potentially affecting receptor interactions.
Pharmacophore Analysis
Key pharmacophoric elements that contribute to the biological activities of these compounds include:
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The quinoline nitrogen (hydrogen bond acceptor)
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The carboxylic acid group (ionic interactions with targets)
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The pyrazole ring (hydrogen bond donor/acceptor capabilities)
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The planar aromatic system (π-π stacking interactions with biomolecules)
Analytical Characterization
Various analytical techniques are employed for the characterization and quality control of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for structural confirmation. For pyrazole-quinoline compounds, characteristic signals include:
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Pyrazole protons: typically observed at δ 7.5-8.5 ppm
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Quinoline aromatic protons: appear in the range of δ 7.2-9.0 ppm
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Carboxylic acid proton: usually observed as a broad singlet at δ 12-14 ppm
2D NMR techniques such as COSY and HSQC are valuable for distinguishing between proton-proton couplings in crowded regions, such as aromatic protons on quinoline versus pyrazole rings .
Infrared (IR) Spectroscopy
IR spectroscopy provides information about functional groups:
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Carboxylic acid O-H stretch: broad band at 3300-2500 cm⁻¹
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C=O stretch: strong band at 1700-1725 cm⁻¹
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Aromatic C=C and C=N stretches: multiple bands at 1400-1600 cm⁻¹
Mass Spectrometry
Mass spectrometry is essential for confirming molecular weight and fragmentation patterns. The molecular ion peak [M+H]⁺ at m/z 240 corresponds to the protonated form of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly used for purity determination of quinoline-4-carboxylic acid derivatives. Typical conditions include:
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Reverse-phase C18 columns
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Mobile phases containing mixtures of water and acetonitrile with acid modifiers
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UV detection at 254-280 nm
Biological Evaluation Methods
Various biological assays are employed to evaluate the pharmacological properties of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid and related compounds.
Antimicrobial Assays
Antimicrobial evaluation typically employs:
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Microplate dilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria
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Time-kill kinetics to assess bactericidal/fungicidal activity
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Standardized protocols following CLSI/M7-A6 guidelines to ensure reproducibility
Anticancer Assays
Anticancer activity is commonly assessed using:
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MTT assay to evaluate cytotoxicity against various cancer cell lines
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DNA cleavage studies using gel electrophoresis methods
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Apoptosis detection assays (Annexin V, TUNEL)
Anti-inflammatory Assays
Anti-inflammatory properties are typically evaluated using:
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Carrageenan-induced paw edema models
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Cotton pellet-induced granuloma models
Future Research Directions
The promising biological profile of 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid suggests several avenues for future research.
Structure Optimization
Further structural modifications could enhance biological activity and pharmacokinetic properties:
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Development of prodrug approaches to improve solubility
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Design of hybrid molecules incorporating additional pharmacophores
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Exploration of bioisosteric replacements for the carboxylic acid moiety
Expanded Therapeutic Applications
Potential therapeutic applications warranting further investigation include:
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Evaluation as antimalarial agents due to structural similarity with known antimalarials
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Investigation as enzyme inhibitors for various therapeutic targets
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Exploration of neuroprotective properties, as observed with some quinoline derivatives
Advanced Delivery Systems
Development of novel drug delivery systems could enhance the therapeutic potential:
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Nanoparticle formulations to improve bioavailability
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Targeted delivery approaches to reduce systemic side effects
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Combination therapies with established drugs to achieve synergistic effects
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